2-[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolylamino]ethyl acetate, with the CAS number 66882-16-4, is a complex organic compound characterized by its azo dye structure. The molecular formula for this compound is , and it has a molecular weight of approximately 453.45 g/mol. This compound features a distinctive arrangement of functional groups, including an azo group (-N=N-), an acetoxyethyl group, and a cyano-nitrophenyl moiety, which contribute to its chemical properties and potential applications in various fields, particularly in dye chemistry and biological research .
The chemical behavior of 2-[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolylamino]ethyl acetate is influenced by its functional groups. The azo group can undergo reduction to form amines, while the cyano group can participate in nucleophilic reactions. Additionally, the acetoxyethyl moiety can be hydrolyzed under acidic or basic conditions, releasing acetic acid and altering the compound's solubility and reactivity. These reactions are significant for modifying the compound's properties for specific applications .
The synthesis of 2-[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolylamino]ethyl acetate typically involves several steps:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product .
This compound finds utility primarily in the field of dye chemistry as a disperse dye due to its vibrant color properties. It is used in textile applications for dyeing synthetic fibers. Additionally, its potential biological activities suggest applications in pharmaceuticals, particularly in developing new antimicrobial or anticancer agents. Its unique structural features may also allow for use in sensor technology or as a reagent in organic synthesis .
Interaction studies involving 2-[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolylamino]ethyl acetate are essential for understanding its reactivity and potential biological effects. Preliminary studies suggest that it may interact with various biomolecules, including proteins and nucleic acids, which could lead to alterations in cellular functions. Further research is needed to explore these interactions comprehensively and assess any toxicological implications associated with its use .
Several compounds share structural similarities with 2-[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolylamino]ethyl acetate. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Disperse Violet 33 | 66882-16-4 | Azo dye used for synthetic fibers; similar azo structure |
Disperse Red 82 | 30124-94-8 | Contains similar azo linkage; used as a dye |
Benzonitrile Derivative | Various | Contains cyano groups; used in organic synthesis |
Uniqueness: What sets 2-[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolylamino]ethyl acetate apart from these compounds is its specific combination of functional groups that may confer unique reactivity and biological activity profiles not present in simpler azo dyes or related compounds .